molecular formula C29H43BrN2O4 B000480 Otilonium Bromide CAS No. 26095-59-0

Otilonium Bromide

Cat. No. B000480
CAS RN: 26095-59-0
M. Wt: 563.6 g/mol
InChI Key: VWZPIJGXYWHBOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Otilonium Bromide involves multiple steps, starting from salicylic acid, which undergoes esterification, etherification, and hydrolysis to yield 2-octyloxy-benzoic acid. This intermediate is then transformed into the target compound through chlorination, condensation with procaine, and alkylation. The process is marked by a low cost and suitability for industrial production, achieving a yield of 36.3% based on salicylic acid. The structural confirmation of this compound is supported by IR, MS, elemental analysis, and 1H-NMR techniques (Guo Jia et al., 2008).

Molecular Structure Analysis

This compound displays polymorphism, with different forms exhibiting unique crystal and molecular structures. A newly discovered polymorphic form (Form I) is more stable at room temperature than the previously reported Form II. The analysis includes thermal studies and solubility experiments to determine the relative stability of these crystal modifications. The molecular structure analysis reveals key features such as the torsion angles and intermolecular contacts involving the quaternary ammonium groups and bromide counterion, contributing to the compound's stability and pharmacological properties (D. Vega et al., 2016).

Chemical Reactions and Properties

The chemical properties of this compound are pivotal to its spasmolytic activity. These properties include poor penetration into the CNS due to its long aliphatic chain and prolonged binding to cell membranes. The spasmolytic action is attributed to its ability to modify calcium fluxes from extra and intracellular sites, affecting gastrointestinal motility and muscle contractility without significant systemic absorption (A. Giachetti, 1991).

Physical Properties Analysis

The physical properties of this compound, such as solubility and phase transformation behavior, are crucial for its pharmaceutical application. The compound undergoes a temperature-driven first-order phase transition, highlighting its unique behavior under different conditions. These properties are essential for understanding the drug's stability and bioavailability (D. Vega et al., 2014).

Chemical Properties Analysis

This compound's chemical properties, including its interaction with receptor sites and ion channels, underline its therapeutic potential. It binds with sub-microM affinity to muscarinic M1, M2, M4, M5, and PAF receptors and with microM affinity to the diltiazem binding site on L-type Ca2+ channels. This receptor binding profile provides a molecular rationale for its spasmolytic action on intestinal smooth muscle, combining antimuscarinic and Ca2+ channel blocker properties (S. Evangelista et al., 1998).

Scientific Research Applications

Inhibition of Calcium Entry in Intestinal Smooth Muscle

  • OB is known to inhibit calcium entry through L-type calcium channels in human intestinal smooth muscle, which is essential for triggering contractile activity. This action likely underlies its muscle relaxant effects in the intestines (Strege et al., 2004).

Impact on Colonic Neurons and Muscle

  • Chronic treatment with OB induces changes in the expression of L-type Ca2+ channels, tachykinins, and nitric oxide synthase in the rat colon muscle coat. These changes could influence the neurokinin receptor/Substance-P/nitric oxide circuit (Traini et al., 2013).

Effects on Human Colonic Crypts

  • OB inhibits muscarinic M3 receptor-coupled calcium signals in isolated human colonic crypts, suggesting an anti-secretory action in patients with conditions like irritable bowel syndrome (Lindqvist et al., 2002).

Interaction with Intestinal Barrier and Transport

  • The drug's absorption and distribution are influenced by factors like bile salts and P-glycoprotein. Bile salts enhance the absorption of OB by temporarily opening tight junctions in the intestinal barrier (Catalioto et al., 2008).

Antimicrobial Activity

  • OB has been shown to possess broad-spectrum antibacterial and antifungal activity, including against multidrug-resistant strains, suggesting potential as a novel antimicrobial agent (Cunningham et al., 2021).

Inhibition of Muscle Contractions in the Colon

  • OB dose-dependently inhibits spontaneous and triggered muscular contractions in the rat colon by inhibiting muscular action potentials carried by L-type calcium current. This supports its use as a spasmolytic agent (Martín et al., 2004).

Pharmacological Properties in Human Cultured Smooth Muscle Cells

  • The drug's pharmacological properties were studied in human cultured colonic smooth muscle cells and rat colonic strips, highlighting its varied interactions with cellular targets, including blocking calcium influx and interfering with neurotransmitter action (Martínez-Cutillas et al., 2013).

Selective Tropism for Large Intestine

  • When administered orally, OB shows selective tropism for the large intestine, with minimal systemic absorption. This makes it particularly effective for conditions like irritable bowel syndrome, as it acts locally in the target area (Evangelista et al., 2000).

Mechanism of Action

Target of Action

Otilonium Bromide, a quaternary ammonium derivative, primarily targets L-type and T-type calcium channels , muscarinic receptors , and tachykinin NK2 receptors . These targets play a crucial role in the contraction of smooth muscle cells (SMCs), particularly in the gastrointestinal tract .

Mode of Action

This compound acts by blocking the entry of calcium ions through L-type and T-type calcium channels . This blockade interferes with the intracytoplasmic calcium mobilization necessary for SMC contraction . Additionally, this compound binds to muscarinic and tachykinin NK2 receptors , further contributing to its spasmolytic activity.

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the regulation of calcium ion movement within SMCs . By blocking calcium channels and interfering with intracellular calcium mobilization, this compound disrupts the normal contraction mechanisms of these cells . This action on the calcium ion movement pathway leads to a reduction in excessive bowel contractions and abdominal cramps .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. When taken orally, very little of the drug (about 3%) is absorbed into the rest of the body . This low systemic absorption means that most of its actions remain confined to the gastrointestinal system . The drug concentrates in the large bowel wall, where it exerts its effects locally .

Result of Action

The primary molecular and cellular effect of this compound’s action is the relaxation of the gastrointestinal smooth muscle . By inhibiting calcium ion movement and binding to muscarinic and tachykinin NK2 receptors, this compound prevents excessive bowel contractions and relieves abdominal cramps . This results in reduced motility and abdominal pain .

Action Environment

This compound’s action is largely confined to the gastrointestinal system due to its low systemic absorption and concentration in the large bowel wall . This local action allows it to effectively relieve spasmodic pain of the gut, especially in conditions like irritable bowel syndrome . .

Safety and Hazards

Otilonium Bromide is harmful if swallowed, in contact with skin, or if inhaled . It is not recommended for use in patients with a known allergy to this compound or any other inactive ingredient present along with it . It should be used with caution in patients suffering from liver diseases, kidney diseases, or an enlarged prostate due to the increased risk of severe adverse effects .

Biochemical Analysis

Biochemical Properties

Otilonium Bromide binds to both muscarinic receptors and tachykinin NK 2 receptors . It has been shown to inhibit L-type and T-type calcium channels, actions which may contribute to or determine its effects in the gut .

Cellular Effects

This compound has been found to have strong antibacterial ability and bactericidal activity against Staphylococcus aureus . It also had a potent effect on eradicating biofilm at concentrations ranging from 16 to 64 μg/ml . Furthermore, it was observed that this compound changed the permeability of bacterial membrane and caused membrane damage .

Molecular Mechanism

The main mode of action of this compound is blocking the L-type Ca 2+ channels on smooth muscles and interfering with intracytoplasmatic Ca 2+ mobilization, thus relieving excessive intestinal contractions and abdominal cramps .

Temporal Effects in Laboratory Settings

In a study, it was found that bacteria could be killed completely after treatment with 2× MIC of this compound for 5 hours . This suggests that the effects of this compound can be observed over time in laboratory settings.

Dosage Effects in Animal Models

In a study on rats with pentylenetetrazol-induced convulsion, this compound reduced seizure activity at both doses of 25 mg/kg and 50 mg/kg, probably through blocking T-type calcium channels .

Metabolic Pathways

It is known that this compound binds to both muscarinic receptors and tachykinin NK 2 receptors .

Transport and Distribution

After oral administration, this compound has poor systemic absorption due to its physicochemical characteristics, and remains in the gastrointestinal tract acting locally . In animal models, the plasma levels of the drug were 1,000 times lower than in the gastrointestinal tract .

Subcellular Localization

This compound impairs vesicle‐mediated trafficking by targeting Sec31, thereby impeding the plasma membrane localization of the ergosterol transporters, such as Sip3 . Consequently, this compound obstructs the movement of ergosterol across membranes and triggers cytotoxic autophagy .

properties

IUPAC Name

diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O4.BrH/c1-5-8-9-10-11-14-22-34-27-16-13-12-15-26(27)28(32)30-25-19-17-24(18-20-25)29(33)35-23-21-31(4,6-2)7-3;/h12-13,15-20H,5-11,14,21-23H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZPIJGXYWHBOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCC[N+](C)(CC)CC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26095-58-9 (iodide), 105360-89-2 (Parent)
Record name Otilonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0046357
Record name Otilonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26095-59-0
Record name Otilonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26095-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Otilonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Otilonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Otilonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OTILONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21HN3N72PV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otilonium Bromide
Reactant of Route 2
Reactant of Route 2
Otilonium Bromide
Reactant of Route 3
Reactant of Route 3
Otilonium Bromide
Reactant of Route 4
Reactant of Route 4
Otilonium Bromide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Otilonium Bromide
Reactant of Route 6
Reactant of Route 6
Otilonium Bromide

Q & A

Q1: What is the primary mechanism of action of Otilonium Bromide?

A1: this compound is a spasmolytic agent that primarily acts by inhibiting the influx of calcium ions (Ca2+) into smooth muscle cells. [, , ] This inhibition occurs through multiple pathways, including blockade of L-type calcium channels. [, ]

Q2: How does this compound's inhibition of calcium influx affect smooth muscle?

A2: By reducing calcium influx, this compound prevents the cascade of events leading to smooth muscle contraction. This results in relaxation of the gastrointestinal tract, reducing symptoms such as abdominal pain and discomfort. [, , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C28H46BrNO4, and its molecular weight is 552.56 g/mol. (Please refer to publicly available chemical databases for structural information.)

Q4: Is there any spectroscopic data available for this compound?

A5: Yes, studies have utilized techniques like IR, 1H NMR, 13C NMR, and MS to confirm the structure of this compound. []

Q5: How does the instability of this compound in certain solvents impact its use?

A7: Its instability necessitates careful consideration during the development of analytical methods and pharmaceutical formulations. Avoiding alcohols and water as solvents is crucial to maintain the compound's integrity. []

Q6: What is the absorption profile of this compound?

A8: this compound exhibits poor systemic absorption after oral administration. Studies using radiolabeled this compound in rats showed very low plasma levels compared to gastrointestinal tract levels. []

Q7: Where does this compound primarily distribute after administration?

A9: Following oral administration, this compound predominantly distributes to the gastrointestinal tract, with a particular affinity for the large intestine. [] This selective distribution contributes to its localized effects and minimal systemic side effects.

Q8: Is this compound metabolized in the body?

A8: While specific details on the metabolic pathways of this compound are limited in the provided research, its chemical structure suggests potential for metabolism. Further research is needed to fully characterize its metabolic profile.

Q9: How is this compound eliminated from the body?

A9: The primary route of elimination for this compound has not been extensively studied in the provided research. Further investigation is required to determine the primary routes of excretion.

Q10: Has this compound been tested in cell-based assays?

A12: Yes, in vitro studies have investigated the effects of this compound on ion channels in cell lines. For example, one study showed that this compound inhibits L-type calcium channels in human intestinal smooth muscle cells. [] Other studies have examined its effects on T-type calcium channels in HEK293 cells transfected with specific calcium channel subtypes. []

Q11: What animal models have been used to study this compound?

A13: Rats have been frequently used as animal models to study the pharmacokinetics, tissue distribution, and pharmacodynamic effects of this compound. [, , , ] Researchers have also employed a rat model of irritable bowel syndrome (water avoidance stress model) to investigate the effects of this compound on stress-induced gastrointestinal dysfunction. []

Q12: What are the key findings from clinical trials involving this compound?

A14: Clinical trials have consistently demonstrated the efficacy of this compound in alleviating symptoms associated with irritable bowel syndrome. [, , , , , , ] These studies have shown that this compound effectively reduces abdominal pain, bloating, and discomfort compared to placebo. Notably, its efficacy appears comparable to other commonly used antispasmodics, with a favorable tolerability profile. [, , ]

Q13: Does this compound exhibit any specific targeting within the body?

A16: While not specifically designed for targeted delivery, this compound demonstrates a natural affinity for the gastrointestinal tract, particularly the large intestine. [] This selective distribution contributes to its localized effects and minimizes systemic exposure.

Q14: What are some common alternatives to this compound for irritable bowel syndrome?

A22: Several other antispasmodic drugs are available for managing irritable bowel syndrome, including Mebeverine, Pinaverium Bromide, and Trimebutine. [, , , ] Additionally, non-pharmacological approaches like dietary modifications and stress management are important components of irritable bowel syndrome therapy. []

Q15: When was this compound first introduced as a treatment option?

A23: While the provided research does not explicitly mention the exact year of introduction, it is clear that this compound has been used clinically for several decades. [, ] Its continued use and ongoing research highlight its relevance and potential in managing gastrointestinal disorders.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.